
Lofexidinhydrochlorid
Übersicht
Beschreibung
Lofexidinhydrochlorid ist ein nicht-opioider, zentral wirkender α2-Adrenozeptoragonist. Ursprünglich wurde es zur Behandlung von Bluthochdruck entwickelt, wird aber heute hauptsächlich zur Linderung von Symptomen des Opioid-Entzugs eingesetzt . Die Verbindung ist bekannt für ihre Fähigkeit, die Freisetzung von Noradrenalin zu reduzieren, was bei der Bewältigung von Entzugssymptomen wie Schüttelfrost, Schweißausbrüchen, Bauchkrämpfen, Muskelschmerzen und Schnupfen hilft .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode umfasst die Reaktion von Ethyl-2-(2,6-dichlorphenoxy)propionat mit Ethylendiamin in Gegenwart von Aluminiumisopropoxid in Toluol unter einer inerten Atmosphäre . Das Reaktionsgemisch wird dann auf 105 °C erhitzt und bis zum Abschluss gerührt. Das resultierende Produkt wird mit Chlorwasserstoff in Isopropylalkohol behandelt, um this compound zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise Batchreaktoren, Verdampfer und Filtereinheiten. Das rohe Lofexidin wird mit einem Extraktor gereinigt, gefolgt von Filtration und Vermischen mit Salzsäure, um die pharmazeutisch aktive Salzform zu erhalten .
Wissenschaftliche Forschungsanwendungen
Lofexidinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an α2-Adrenozeptoren im Gehirn bindet und die Freisetzung von Noradrenalin reduziert . Diese Wirkung verringert den sympathischen Tonus, was zu Muskelentspannung, Vasodilatation und einem niedrigeren Blutdruck führt . Die hohe Selektivität der Verbindung für den α2A-Rezeptor ist mit weniger Nebenwirkungen verbunden als bei ähnlichen Medikamenten .
Wirkmechanismus
Target of Action
Lofexidine hydrochloride primarily targets the alpha-2 adrenergic receptors in the brain . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine .
Mode of Action
As an alpha-2 adrenergic receptor agonist , lofexidine binds to these receptors, reducing the release of the neurotransmitter norepinephrine . This action helps to lower an overactive nervous system, causing muscles to relax and blood vessels to widen, which in turn reduces blood pressure .
Biochemical Pathways
The binding of lofexidine to alpha-2 adrenergic receptors triggers a series of biochemical reactions that lead to a decrease in norepinephrine release . This reduction in norepinephrine levels can help alleviate symptoms associated with acute withdrawal from opioids .
Pharmacokinetics
Lofexidine exhibits high oral bioavailability, with more than 90% of the drug being absorbed after oral administration . It is metabolized in the liver through glucuronidation . The elimination half-life of lofexidine is approximately 11 hours , and it is excreted through the kidneys .
Result of Action
The action of lofexidine results in a reduction of symptoms associated with opioid withdrawal. These symptoms include abdominal pain, nausea, diarrhea, mydriasis, lacrimation, and piloerection . By reducing the release of norepinephrine, lofexidine helps to lower the overactivity of the nervous system, leading to muscle relaxation and a reduction in blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lofexidine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-(2,6-dichlorophenoxy)propionate with ethylenediamine in the presence of aluminum isopropoxide in toluene under an inert atmosphere . The reaction mixture is then heated to 105°C and stirred until completion. The resulting product is treated with hydrogen chloride in isopropyl alcohol to yield lofexidine hydrochloride .
Industrial Production Methods
Industrial production of lofexidine hydrochloride typically involves batch reactors, evaporators, and filtration units. The crude lofexidine is purified using an extractor, followed by filtration and mixing with hydrochloric acid to produce the pharmaceutically active salt form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lofexidinhydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Imidazolinsrings und der Dichlorphenoxy-Einheit .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Ethylendiamin und Aluminiumisopropoxid werden häufig als Reagenzien bei der Synthese von this compound verwendet.
Reaktionsbedingungen: Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt und beinhalten eine Erwärmung auf bestimmte Temperaturen, um die Vollständigkeit zu gewährleisten.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte in hoher Reinheit erhalten wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Lofexidinhydrochlorid ist einzigartig in seiner Fähigkeit, Opioid-Entzugssymptome zu behandeln, ohne selbst ein Opioid zu sein. Es hat eine höhere Affinität zu α2A-Rezeptoren, was zu weniger kardiovaskulären Nebenwirkungen im Vergleich zu Clonidin führt .
Eigenschaften
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31036-80-3 (Parent) | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020781 | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21498-08-8 | |
| Record name | Lofexidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofexidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOFEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)
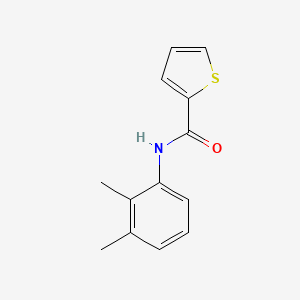

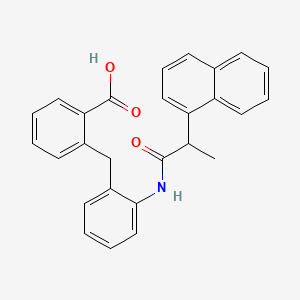
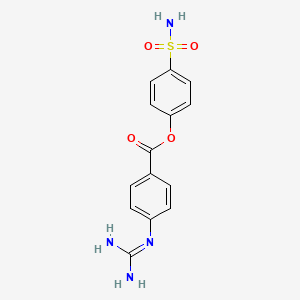
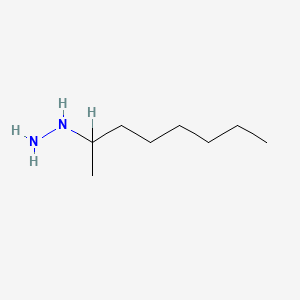
![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)

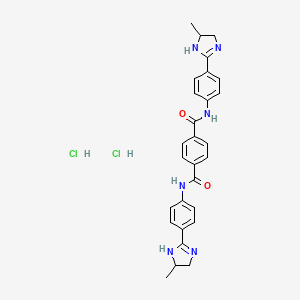
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
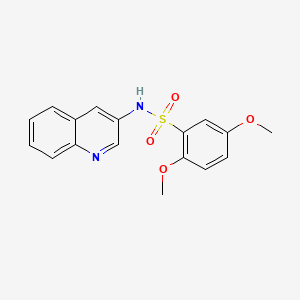
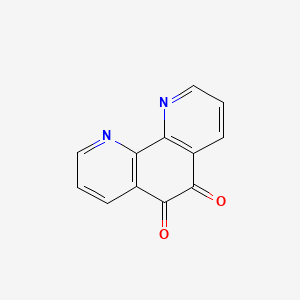
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)
